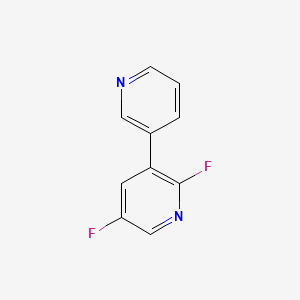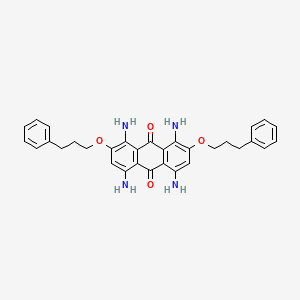
2-(4-Acetyl-3-methylphenyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetyl-3-methylphenyl)acetic acid is an organic compound with the molecular formula C₁₁H₁₂O₃ It is characterized by the presence of an acetyl group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
-
Friedel-Crafts Acylation: : The synthesis of 2-(4-Acetyl-3-methylphenyl)acetic acid can be initiated by a Friedel-Crafts acylation reaction. This involves the reaction of 3-methylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
-
Hydrolysis: : The intermediate product from the Friedel-Crafts acylation is then subjected to hydrolysis. This step involves the use of a strong acid, such as hydrochloric acid (HCl), to convert the acetylated product into the corresponding acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Acetyl-3-methylphenyl)acetic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
-
Oxidation: : 2-(4-Acetyl-3-methylphenyl)acetic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction process can convert the acetyl group into an alcohol group.
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the acetyl and methyl groups on the phenyl ring can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Acetyl-3-methylphenyl)acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving acylation and methylation. It serves as a model substrate to understand the mechanisms of these biochemical processes.
Medicine
In medicinal chemistry, derivatives of 2-(4-Acetyl-3-methylphenyl)acetic acid are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, resins, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of these materials.
作用機序
The mechanism of action of 2-(4-Acetyl-3-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acylation reactions, modifying the activity of enzymes or proteins. The methyl group can influence the compound’s hydrophobic interactions, affecting its binding affinity to targets.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)acetic acid: Lacks the acetyl group, making it less reactive in acylation reactions.
2-(4-Acetylphenyl)acetic acid: Lacks the methyl group, which can affect its hydrophobic interactions and overall reactivity.
2-(3-Methylphenyl)acetic acid: The position of the methyl group is different, leading to variations in chemical reactivity and biological activity.
Uniqueness
2-(4-Acetyl-3-methylphenyl)acetic acid is unique due to the presence of both an acetyl and a methyl group on the phenyl ring. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
2-(4-acetyl-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3/c1-7-5-9(6-11(13)14)3-4-10(7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14) |
InChIキー |
PBPIMHLIQQZFIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)






![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)

![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)

